molecular formula C7H8N2O3 B13512469 Methyl 2-amino-5-hydroxynicotinate

Methyl 2-amino-5-hydroxynicotinate

Cat. No.: B13512469
M. Wt: 168.15 g/mol
InChI Key: SDHHGXYFGMPXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-hydroxynicotinate is a high-purity chemical compound offered for research and development purposes. It serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry. The compound features a multi-functionalized pyridine core, incorporating both an amino and a hydroxy substituent, which makes it a privileged scaffold for constructing more complex nitrogen-containing heterocycles . Such heterocycles are fundamental structural components in a vast array of pharmacologically active molecules and are actively pursued in drug discovery programs . The molecular scaffold is closely related to derivatives used in developing potent and selective enzyme inhibitors, such as SIRT2 inhibitors for neurodegenerative disease and cancer research . Furthermore, substituted nicotinic acid derivatives are pivotal in exploring novel synthetic methodologies, including oxidopyridinium cycloadditions for accessing saturated, three-dimensional nitrogen heterocycles and are also studied in the context of biochemical degradation pathways . This product is intended for use by qualified researchers as a building block in chemical synthesis. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-amino-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3,(H2,8,9)

InChI Key

SDHHGXYFGMPXLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-hydroxynicotinate typically involves the esterification of 2-amino-5-hydroxynicotinic acid. One common method includes the reaction of 2-amino-5-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and efficient heat exchange to control the reaction temperature. The use of a strong acid catalyst and an excess of methanol ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-hydroxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-5-oxonicotinic acid.

    Reduction: Formation of 2-amino-5-hydroxynicotinamide.

    Substitution: Formation of various substituted nicotinic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-amino-5-hydroxynicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-hydroxynicotinate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at position 5 on the pyridine ring critically influences the physicochemical and biological properties of these compounds. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent (Position 5) Functional Groups
Methyl 2-amino-5-hydroxynicotinate* C₇H₈N₂O₃ 168.15 Hydroxyl (-OH) Amino, hydroxyl, methyl ester
Methyl 2-amino-5-methylnicotinate C₈H₁₀N₂O₂ 166.18 Methyl (-CH₃) Amino, methyl ester
Methyl 2-amino-5-(trifluoromethyl)nicotinate C₇H₅F₃N₂O₂ 206.12 Trifluoromethyl (-CF₃) Amino, methyl ester
Methyl 5-cyanonicotinate C₈H₆N₂O₂ 162.15 Cyano (-CN) Cyano, methyl ester

*Inferred properties based on substituent chemistry.

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound enhances polarity and water solubility compared to methyl (-CH₃) or trifluoromethyl (-CF₃) substituents. This property is critical for bioavailability in pharmaceutical applications. The trifluoromethyl group (in Methyl 2-amino-5-(trifluoromethyl)nicotinate) increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding: The hydroxyl group enables additional hydrogen-bonding interactions, which may enhance binding affinity in biological systems compared to non-polar substituents like methyl or trifluoromethyl.

Stability and Reactivity

  • Methyl (-CH₃) and trifluoromethyl (-CF₃) groups exert opposing electronic effects (electron-donating vs. withdrawing), influencing reaction pathways.
  • Oxidative Stability: The hydroxyl group in this compound may render it susceptible to oxidation, necessitating stabilization strategies in formulation.

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